molecular formula C14H20N2O3 B4742437 1-[3-(2-nitrophenoxy)propyl]piperidine

1-[3-(2-nitrophenoxy)propyl]piperidine

Cat. No.: B4742437
M. Wt: 264.32 g/mol
InChI Key: AUSHFMVWTXKYJB-UHFFFAOYSA-N
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Description

1-[3-(2-nitrophenoxy)propyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a nitrophenoxy group attached to the piperidine ring via a propyl chain

Preparation Methods

The synthesis of 1-[3-(2-nitrophenoxy)propyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 3-chloropropylpiperidine.

    Reaction Conditions: The reaction between 2-nitrophenol and 3-chloropropylpiperidine is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-nitrophenol is replaced by the 3-chloropropyl group, forming the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-[3-(2-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Scientific Research Applications

1-[3-(2-nitrophenoxy)propyl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as therapeutic agents for treating different diseases.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological systems. It has been studied for its potential as an enzyme inhibitor and receptor modulator.

    Industrial Applications: The compound is used in various industrial processes, including the synthesis of specialty chemicals and intermediates for other chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2-nitrophenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and the presence of functional groups. The nitro group in the compound can undergo reduction to form an amino group, which can interact with various biological targets. The piperidine ring can also interact with different receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[3-(2-nitrophenoxy)propyl]piperidine can be compared with other similar compounds, such as:

    1-[3-(3-nitrophenoxy)propyl]piperidine: This compound has a similar structure but with the nitro group in a different position on the phenoxy ring. The different position of the nitro group can lead to variations in its chemical and biological properties.

    1-[3-(4-nitrophenoxy)propyl]piperidine: This compound also has a similar structure but with the nitro group in the para position on the phenoxy ring. The para position of the nitro group can affect the compound’s reactivity and interactions with biological targets.

    1-[3-(2-aminophenoxy)propyl]piperidine: This compound has an amino group instead of a nitro group on the phenoxy ring. The presence of the amino group can significantly alter the compound’s chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-nitrophenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-16(18)13-7-2-3-8-14(13)19-12-6-11-15-9-4-1-5-10-15/h2-3,7-8H,1,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSHFMVWTXKYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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